molecular formula C13H12F3N3O2 B3375733 5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 1135324-04-7

5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375733
CAS No.: 1135324-04-7
M. Wt: 299.25 g/mol
InChI Key: ISKOPZKUFDFACS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-7(2)11-9(12(20)21)6-18-19(11)10-4-3-8(5-17-10)13(14,15)16/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKOPZKUFDFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130237
Record name 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135324-04-7
Record name 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135324-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC13H12F3N3O2
Molecular Weight299.25 g/mol
IUPAC Name5-propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
PubChem CID25312759

The biological activity of this compound is primarily attributed to its structural features, including the trifluoromethyl group and the pyrazole moiety, which are known to enhance lipophilicity and influence interactions with biological targets. Such structural characteristics allow the compound to potentially act as an inhibitor of various enzymes and receptors.

Biological Activities

Research has shown that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Compounds similar to this pyrazole have demonstrated significant antitumor effects. For instance, related pyrazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Properties : Studies indicate that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition of TNF-α at specific concentrations .
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in various metabolic pathways, which could be beneficial in treating diseases influenced by these enzymes. Research into related compounds has highlighted their ability to inhibit monoamine oxidase (MAO) and other enzymes critical in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Antitumor Effects : A study conducted by Xia et al. demonstrated that a structurally similar pyrazole derivative exhibited significant cell apoptosis in cancer cell lines with an IC50 value of 49.85 µM . This suggests that the compound may have similar potential.
  • Inflammatory Response Modulation : Another study highlighted the anti-inflammatory effects of pyrazole compounds, where certain derivatives showed comparable effects to standard drugs like dexamethasone in inhibiting inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents, particularly as a scaffold for designing new drugs. Its structure allows for modifications that can enhance biological activity.

Case Studies:

  • Anticancer Activity: Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Properties: Compounds similar to 5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid have been tested for anti-inflammatory effects. In vitro studies demonstrated that these compounds can reduce the production of pro-inflammatory cytokines .

Agrochemicals

The unique trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals.

Applications:

  • Herbicides: The compound's structure is conducive to the development of novel herbicides. Its ability to inhibit specific enzymes in plants has been explored, leading to potential applications in crop protection .
  • Pesticides: Similar compounds have been investigated for their efficacy as pesticides, targeting pests while minimizing harm to beneficial organisms .

Material Sciences

In material sciences, this compound can be utilized as a precursor for synthesizing advanced materials with specific properties.

Potential Applications:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that pyrazole-containing polymers exhibit improved performance under thermal stress .
  • Nanotechnology: Its application in nanotechnology is being explored, particularly in creating nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring are primary sites for oxidation:

  • Carboxylic Acid Oxidation: Under strong oxidizing agents like KMnO₄ or CrO₃, the carboxylic acid can decarboxylate to form CO₂ and a pyrazole-pyridine derivative. This is often observed in high-temperature or acidic conditions .

  • Pyrazole Ring Oxidation: The pyrazole ring’s C-3 position may undergo oxidation with H₂O₂ or peracids, yielding pyrazole N-oxide derivatives. For example, reaction with m-CPBA generates 1-[5-(trifluoromethyl)pyridin-2-yl]-4-carboxy-3-oxo-pyrazolidine .

Reaction Type Reagents/Conditions Products
DecarboxylationKMnO₄, H₂SO₄, 100–120°CCO₂ + 5-isopropyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole
Pyrazole N-oxidationm-CPBA, DCM, RTPyrazole N-oxide derivative

Reduction Reactions

The trifluoromethyl group and pyridine ring exhibit resistance to reduction, but targeted reductions are feasible:

  • Carboxylic Acid Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 4-(hydroxymethyl)-5-isopropyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole .

  • Pyridine Ring Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) partially reduces the pyridine ring to a piperidine derivative under high-pressure conditions (>50 bar) .

Reaction Type Reagents/Conditions Products
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT4-(hydroxymethyl)-pyrazole derivative
Pyridine hydrogenationH₂ (50 bar), Pd/C, EtOHPartially saturated pyridine-piperidine hybrid

Substitution Reactions

Electrophilic substitution occurs at the pyridine and pyrazole rings, guided by the electron-withdrawing trifluoromethyl group:

  • Pyridine C-3 Substitution: The trifluoromethyl group directs electrophiles to the C-3 position of the pyridine ring. Chlorination with SOCl₂ yields 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives .

  • Pyrazole C-5 Functionalization: The isopropyl group at C-5 can be replaced via radical or nucleophilic pathways. For example, bromination with NBS generates 5-bromo-pyrazole intermediates .

Reaction Type Reagents/Conditions Products
Pyridine chlorinationSOCl₂, DMF, 80°C3-chloro-pyridine derivative
Pyrazole brominationNBS, AIBN, CCl₄, reflux5-bromo-pyrazole intermediate

Condensation and Cyclization

The carboxylic acid participates in amide and ester formation, enabling applications in drug discovery:

  • Amide Formation: Reaction with primary amines (e.g., benzylamine) using EDC/HOBt yields 4-carboxamide derivatives. These are intermediates in kinase inhibitor synthesis .

  • Esterification: Methanol/H₂SO₄ converts the acid to a methyl ester, improving solubility for further reactions .

Reaction Type Reagents/Conditions Products
Amide couplingEDC, HOBt, DIPEA, DMF4-carboxamide derivative
EsterificationMeOH, H₂SO₄, refluxMethyl ester analog

Industrial and Pharmacological Relevance

  • Agrochemical Synthesis: This compound serves as a precursor to herbicides like Clodinafop-propargyl, where the carboxylic acid is esterified with propargyl alcohol under Mitsunobu conditions .

  • Drug Development: Its pyrazole-pyridine scaffold is leveraged in kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) by functionalizing the carboxylic acid into bioisosteres like tetrazoles .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Propan-2-yl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
  • CAS : 1135324-04-7
  • Molecular Formula : C₁₃H₁₂F₃N₃O₂
  • Molecular Weight : 299.25 g/mol
  • Key Substituents :
    • Pyrazole ring substituted with an isopropyl group at position 4.
    • Pyridine ring substituted with a trifluoromethyl (CF₃) group at position 5.
    • Carboxylic acid group at position 4 of the pyrazole .

Physicochemical Properties :

  • High lipophilicity due to the isopropyl and trifluoromethyl groups.
  • The carboxylic acid group enables hydrogen bonding and metal coordination, making it suitable for biological targeting .
Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 1135324-04-7 C₁₃H₁₂F₃N₃O₂ 5-isopropyl, 5-CF₃-pyridine 299.25 Reference compound
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 1013794-64-3 C₁₁H₅F₆N₃O₂ Dual CF₃ groups (pyrazole and pyridine) 337.18 Higher electronegativity; reduced solubility
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1305711-84-5 C₁₂H₆ClF₆N₃O₂ 3-chloro, 5-CF₃-pyridine; 5-CF₃-pyrazole 356.64 Increased lipophilicity; potential halogen bonding
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid N/A C₁₃H₁₄N₂O₂ 5-isopropyl, phenyl substituent 230.26 Less electronegative; simpler synthesis
Key Comparative Analyses

Electronic Effects: The target compound’s isopropyl group provides steric bulk without significant electronic perturbation, whereas dual CF₃ groups in the analogue (CAS 1013794-64-3) enhance electron-withdrawing effects, reducing nucleophilic reactivity .

Synthetic Accessibility :

  • The target compound’s synthesis involves coupling pyrazole and trifluoromethylpyridine precursors, similar to methods in patents (e.g., POCl₃-mediated reactions) .
  • Compounds with dual CF₃ groups require specialized fluorination steps, increasing production costs .

Biological Relevance :

  • The carboxylic acid group in all compounds enables interactions with enzymes (e.g., kinases, proteases).
  • The trifluoromethylpyridine moiety in the target compound improves metabolic stability compared to phenyl-substituted analogues .

Market Availability :

  • The target compound is commercially available (American Elements), while analogues like CAS 1305711-84-5 are discontinued (CymitQuimica), likely due to synthesis complexity or stability issues .

Research Findings
  • Patent Applications : Derivatives of the target compound are intermediates in synthesizing kinase inhibitors (e.g., EP 3 807 266 B1), highlighting their role in drug discovery .
  • Structural Studies : X-ray crystallography of related pyrazolines (e.g., ) confirms the planarity of the pyrazole ring, critical for π-π stacking in target binding .
  • Pharmacokinetics : The isopropyl group in the target compound balances lipophilicity and solubility, whereas CF₃-rich analogues exhibit higher logP values, risking bioavailability challenges .

Q & A

Q. What mechanistic insights can be gained from isotopic labeling studies?

  • Methodology :
  • ²H or ¹³C Labeling : Track the fate of specific atoms during hydrolysis or coupling reactions.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

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